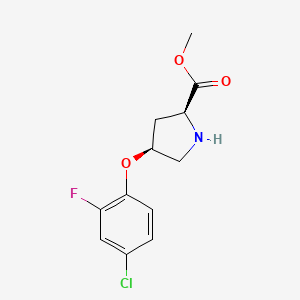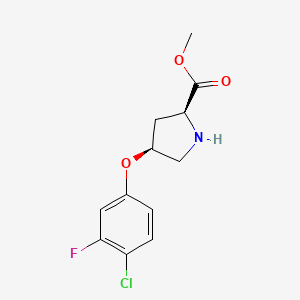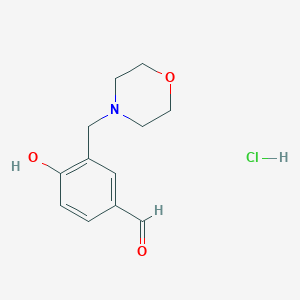
4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity
4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride has been studied for its potential antibacterial properties. Isakhanyan et al. (2014) synthesized a series of tertiary aminoalkanols hydrochlorides, including compounds related to this compound, and evaluated their antibacterial activity. The study was a continuation of previous research aimed at finding biologically active compounds. The newly synthesized compounds were crystalline substances, and their structure was confirmed by NMR and IR spectra. Antibacterial activity was a primary focus, but specific details on the efficacy or the bacteria strains tested were not provided in the abstract (Isakhanyan et al., 2014).
DNA and Protein Binding
The compound has also been investigated for its interaction with DNA and proteins. Raj (2020) synthesized derivatives of paracetamol, including N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide, and studied their binding interactions with calf thymus DNA (CT DNA) and bovine serum albumin (BSA). The study found that the compounds interact with CT DNA via intercalation, as evidenced by hypochromism with a red shift. Additionally, the compounds were found to bind strongly with BSA, with a static quenching mechanism observed (Raj, 2020).
Antimalarial and Antiproliferative Activities
The antimalarial and antiproliferative potentials of compounds related to this compound have also been explored. Jarrahpour et al. (2015) synthesized a series of new Schiff bases of morpholine by reacting 2-hydroxy-3-(morpholinomethyl)benzaldehyde with various mono- and bis-aromatic amines. The synthesized compounds were evaluated for their antimalarial activity against P. falciparum K14 strain and showed moderate to excellent activities. They also exhibited potent antiproliferative activities against the U937 leukemia-derived cell line. Derivative 13, in particular, showed good biological activity with low cytotoxicity against normal fibroblast cells, suggesting its potential as a biologically active product (Jarrahpour et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-9-10-1-2-12(15)11(7-10)8-13-3-5-16-6-4-13;/h1-2,7,9,15H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMQAKJJIXRNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)C=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


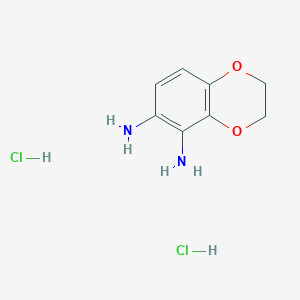

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)
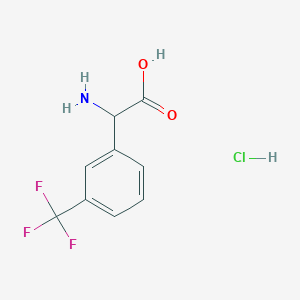
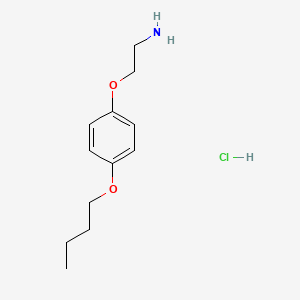

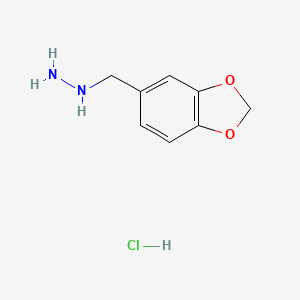

![2-Morpholinooxazolo[4,5-b]pyridine](/img/structure/B3082950.png)
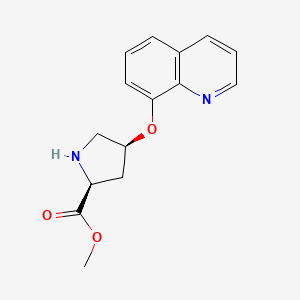
![Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3082963.png)
